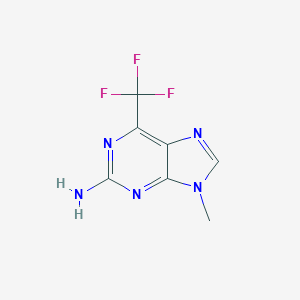

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Description

Properties

IUPAC Name |

9-methyl-6-(trifluoromethyl)purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNHMMJISXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290157 | |

| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-14-5 | |

| Record name | 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathway

-

Starting Material : 2,6-Dichloro-9-methyl-9H-purine is synthesized by methylating 2,6-dichloro-9H-purine at the N-9 position using methyl iodide in the presence of a base like potassium carbonate.

-

Trifluoromethylation : The C-6 chlorine atom is replaced with a trifluoromethyl group via reaction with trifluoromethyl iodide (CF₃I) under inert atmosphere. Cesium carbonate (Cs₂CO₃) is employed as a base to deprotonate the purine and facilitate the substitution.

Reaction Conditions :

-

Solvent: Anhydrous dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Duration: 12–24 hours

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing effect of the purine ring activates the C-6 position for attack by the trifluoromethyl anion.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction times and improves yields in purine functionalization.

Procedure

-

Starting Materials : 2-Amino-6-chloro-9H-purine and methyl trifluoroacetate are combined in a microwave reactor.

-

Methylation and Trifluoromethylation : Simultaneous N-9 methylation and C-6 trifluoromethylation occur under microwave conditions.

Conditions :

Advantages :

-

Reduced side reactions due to shorter reaction times.

Purification and Characterization Techniques

Purification Methods

Characterization Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Cost (Relative) |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 95 | 12–24 h | Low |

| Palladium-Catalyzed | 50–65 | 90 | 48 h | High |

| Microwave-Assisted | 70–80 | 98 | 15 min | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethyl group can be displaced by nucleophiles under specific conditions.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Substitution reactions: The purine ring can undergo substitution reactions at different positions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include fluoroboric acid for fluorodediazoniation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of protective groups to enhance selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a synthetic intermediate for the preparation of other fluorinated purines and nucleosides. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a versatile building block in organic synthesis.

Biology

The compound has been studied for its interactions with the P2Y14 receptor , which plays a crucial role in immune response and inflammation modulation. By binding to this receptor, 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine can influence various physiological processes, potentially leading to therapeutic effects in conditions such as inflammatory diseases and cancer.

Medicine

The medicinal applications of this compound are notable:

- Antiviral Activity : Research indicates that it exhibits significant antiviral properties, particularly against viruses that exploit purinergic signaling pathways. For instance, studies have demonstrated efficacy against Trypanosoma brucei, suggesting potential applications in treating Trypanosomiasis .

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival. It has demonstrated IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

The trifluoromethyl group at the 6-position enhances the compound's lipophilicity and stability, critical for its interactions with biological targets. The primary mechanism of action involves modulation of immune responses via P2Y14 receptor interactions, which could be beneficial in treating autoimmune diseases.

Antiviral Research

A study highlighted the antiviral efficacy of compounds similar to this compound against Trypanosoma brucei, indicating its potential in treating parasitic infections.

Cancer Studies

In vitro experiments revealed that this compound can induce apoptosis in various cancer cell lines. The ability to modulate crucial signaling pathways suggests its utility as an anticancer agent.

Inflammation Modulation

Research has shown that the compound effectively modulates inflammatory responses through its interaction with the P2Y14 receptor, offering therapeutic possibilities for autoimmune diseases .

Comparison with Related Compounds

To better understand its unique properties, a comparison with related purine derivatives is essential:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 8-Methyl-9H-purin-2-amine | Methyl group at position 8 | Lacks trifluoromethyl group; lower lipophilicity |

| 8-Chloro-9H-purin-2-amine | Chloro group instead of CF₃ | Different electronic properties affecting reactivity |

| 6-(Difluoromethyl)-9H-purin-2-amines | Difluoromethyl instead of CF₃ | Reduced lipophilicity compared to trifluoromethyl |

Mechanism of Action

The mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with the P2Y14 receptor. This receptor is part of the purinergic signaling pathway, which regulates various physiological processes, including immune response and inflammation. By binding to this receptor, the compound can modulate these processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at N9 and C6 Positions

Key structural variations among purine derivatives include substitutions at N9 (alkyl, aryl, or functionalized groups) and C6 (halogens, CF₃, or heterocycles). These modifications influence solubility, binding affinity, and metabolic stability.

Table 1: Substituent Comparison of Selected Purine Derivatives

Key Observations :

Key Observations :

Physicochemical and Spectroscopic Properties

NMR and mass spectrometry data highlight electronic and structural differences.

Table 3: NMR Data Comparison

Key Observations :

Key Observations :

Biological Activity

9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative that has garnered attention for its diverse biological activities. The trifluoromethyl group at the 6-position enhances the compound's lipophilicity and stability, which are critical for its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₈F₃N₅

- Molecular Weight : Approximately 231.18 g/mol

- Structural Features : The presence of a trifluoromethyl group significantly influences the compound's chemical properties, enhancing its interaction with various biological targets.

This compound primarily interacts with the P2Y14 receptor , a member of the purinergic receptor family. This receptor plays a crucial role in immune response and inflammation modulation. By binding to the P2Y14 receptor, the compound can influence various physiological processes, potentially leading to therapeutic effects in conditions such as:

- Inflammatory diseases

- Cancer

- Viral infections

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, including:

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against viruses that exploit purinergic signaling pathways.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antiviral | Potential efficacy against viral infections through P2Y receptor modulation |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis |

| Anti-inflammatory | Modulation of immune responses via P2Y14 receptor interactions |

Case Studies and Research Findings

- Antiviral Research : A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against Trypanosoma brucei, suggesting potential applications in treating Trypanosomiasis.

- Cancer Studies : In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 µM .

- Inflammation Modulation : Research has indicated that this compound can effectively modulate inflammatory responses by interacting with the P2Y14 receptor, which could be beneficial in treating autoimmune diseases.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other purine derivatives:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 8-Methyl-9H-purin-2-amine | Methyl group at position 8 | Lacks trifluoromethyl group; lower lipophilicity |

| 8-Chloro-9H-purin-2-amine | Chloro group instead of trifluoromethyl | Different electronic properties affecting reactivity |

| 6-(Difluoromethyl)-9H-purin-2-amines | Difluoromethyl instead of trifluoromethyl | Reduced lipophilicity compared to trifluoromethyl |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or microwave-assisted reactions. For example, substituting chlorine at the 6-position of purine derivatives with amines or trifluoromethyl groups under controlled conditions (e.g., DMF or DMSO as solvents, Hunig’s base as a catalyst). Microwave irradiation (110–140°C, 90 W) significantly reduces reaction time (30–60 minutes) and improves yields (up to 93%) .

- Key Data :

| Compound Analogue | Reaction Conditions | Yield (%) | Key Spectral Data (1H NMR) |

|---|---|---|---|

| 35 (Chlorophenyl) | Microwave, DMSO | 93 | δ 7.87 (t, J=2.1 Hz) |

| 9w (Mesitylthio) | Microwave, DMF | 32 | δ 7.89 (s, 1H) |

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ 7.87–8.67 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., HRMS m/z=301.1008 for difluorophenyl derivatives) .

- HPLC : Purity assessment using retention times (e.g., 3.67 minutes for compound 35) .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies involve systematic substitution at the 2-, 6-, and 9-positions of the purine scaffold. For example:

- 6-Position : Replacing trifluoromethyl with phenylamino groups modulates enzyme inhibition (e.g., acetylcholinesterase inhibition >10% at 100 μM) .

- 9-Position : Alkyl/aryl groups (e.g., ethyl, benzyl) influence solubility and target binding .

- Key Data :

| Substituent (Position) | Biological Activity | Reference |

|---|---|---|

| 3-Chlorophenyl (6) | >10% AChE inhibition | |

| 3,5-Difluorophenyl (6) | Moderate activity |

Q. How are crystallographic techniques applied to resolve the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data Collection : High-resolution (≤1.0 Å) data using synchrotron sources .

- Refinement : Anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H⋯N interactions in purine derivatives) .

- Example : The structure of N-benzyl-9-isopropyl-9H-purin-6-amine (space group P21/c) confirmed substituent orientation and planarity .

Q. What in vitro assays are utilized to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Acetylcholinesterase (AChE) Inhibition : Colorimetric assays using Ellman’s reagent (IC50 values measured at 100 μM) .

- Antiparasitic Activity : Cruzain or rhodesain protease inhibition assays (e.g., IC50 <10 μM for trypanocidal activity) .

- Data Interpretation : Dose-response curves and molecular docking (if computational support is available) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.